molecular formula C7H5BrN2 B1279511 4-bromo-1H-benzoimidazole CAS No. 83741-35-9

4-bromo-1H-benzoimidazole

Katalognummer: B1279511
CAS-Nummer: 83741-35-9
Molekulargewicht: 197.03 g/mol
InChI-Schlüssel: MUQFMGBYYAOIJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1H-benzoimidazole is a heterocyclic aromatic compound that consists of a benzimidazole ring substituted with a bromine atom at the 4-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Wirkmechanismus

Target of Action

4-Bromo-1H-benzoimidazole is a derivative of imidazole, a heterocyclic compound that is known to interact with a broad range of biological targets Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that this compound may interact with a variety of cellular targets.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can modulate inflammatory responses or prevent the proliferation of cancer cells .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it is likely that this compound may influence multiple biochemical pathways . These could include pathways related to cell growth and proliferation, inflammation, and immune response, among others .

Pharmacokinetics

Imidazole derivatives are generally known for their high bioavailability and stability . These properties suggest that this compound may also exhibit favorable pharmacokinetic characteristics.

Result of Action

Based on the known activities of imidazole derivatives, it can be inferred that this compound may exert various effects at the molecular and cellular levels . These could include inhibiting the growth of microorganisms, modulating inflammatory responses, or preventing the proliferation of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-benzoimidazole typically involves the bromination of benzimidazole. One common method is the reaction of benzimidazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1H-benzoimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-Bromo-1H-benzoimidazole has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-Bromo-1H-benzoimidazole: Another brominated derivative with similar properties.

    4-Chloro-1H-benzoimidazole: A chlorinated analog with comparable reactivity.

Uniqueness

4-Bromo-1H-benzoimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 4-position makes it a versatile intermediate for further functionalization and enhances its potential as a pharmacophore .

Biologische Aktivität

4-Bromo-1H-benzoimidazole is a heterocyclic compound characterized by a benzimidazole ring with a bromine atom substituted at the 4-position. This compound is notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its derivatives have been extensively studied for potential applications in treating various diseases, including cancer and infections.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various benzimidazole derivatives found that certain compounds demonstrated potent antibacterial effects against Salmonella typhi and antifungal activity against Candida albicans. Specifically, derivatives showed minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml, highlighting their potential as effective antimicrobial agents compared to standard antibiotics like ampicillin and chloramphenicol .

Anticancer Activity

The anticancer properties of this compound have also been explored. It has been reported that this compound can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth. For instance, studies have shown that modifications at the C4 position of the benzimidazole ring can enhance its potency against different cancer cell lines .

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Target Interaction : The compound interacts with multiple biological targets, influencing various cellular processes.
  • Biochemical Pathways : It is believed to affect pathways related to cell cycle regulation and apoptosis.
  • Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, such as high bioavailability and stability in biological systems.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. Substituents at specific positions on the benzimidazole ring can dramatically alter its efficacy:

Position Substituent Effect on Activity
C4BromineEnhances potency
C5MethylNeutral or detrimental
C6ChlorineVariable effects

This table summarizes findings from various studies indicating that substituents at the C4 position generally enhance the inhibitory activity of the compound against targets such as HIV-1 reverse transcriptase and cancer cells .

Study on Antiviral Activity

A significant investigation into the antiviral properties of benzimidazole derivatives revealed that this compound showed promising results against HIV-1 variants. In vitro assays demonstrated an IC50 value of 0.2 μM, indicating strong inhibitory activity against both wild-type and drug-resistant strains of the virus .

Evaluation of Antifungal Activity

Another study focused on the antifungal potential of this compound, where it was tested against several fungal strains. The results indicated that this compound exhibited notable antifungal activity, with MIC values comparable to established antifungal agents like griseofulvin .

Eigenschaften

IUPAC Name

4-bromo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQFMGBYYAOIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460142
Record name 4-bromo-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83741-35-9
Record name 4-bromo-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 3-bromo-2-nitrobenzenamine (4.7 g, 21.66 mmol) in formic acid (98%, 50 mL) was added 10% Pd/C and ammonium formate (13.6 g, 216.6 mmol) and the reaction mixture was stirred under nitrogen at 120° C. for 24 h. The catalyst was filtered, the filtrate was concentrated, the residue was dissolved in water (100 mL) and extracted with EtOAc (2×150 mL). The combined organic extracts were washed with water and brine, dried (Na2SO4), filtered and concentrated in vacuo to afford 1.3 g (30%) of crude 4-bromo-1H-benzo[d]imidazole (52) as dark brown solid: MS (ESI) m/z=197.1 [M+1]+.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-bromobenzene-1,2-diamine (1.5 g, 8 mmol) in formic acid (10 mL) was heated at reflux for 2 h. The reaction mixture was concentrated in vacuo. To the residue was added a satd. aq. solution of NaHCO3 and mixture was extracted with EtOAc. The combined extracts was dried (MgSO4), filtered, and evaporated in vacuo to afford 4-bromo-1H-benzo[d]imidazole as a gray solid (1.5 g, 95%). MS (ESI): m/z=197 [M+1]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1,2-diamino-3-bromobenzene (2.00 g, 10.7 mmol) in formic acid (10 mL) was stirred at 100° C. for 1 hour. The pH of the mixture was adjusted to 14 by the addition of 4 M sodium hydroxide solution, precipitating the product as a solid. This was separated by filtration, washed with water and air-dried affording the product as an off-white solid. A further crop of equally pure material precipitated from the filtrate upon standing at room temperature for a few days. Total yield=1.98 g, 94%. 1H NMR (500 MHz, d6-DMSO): δ 12.83 (1H, s), 8.30 (1H, s), 7.58 (1H, d, J=7.9 Hz), 7.41 (1H, d, J=7.1 Hz), 7.14 (1H, t, J=7.8 Hz); m/z (ES+) 197, 199 [MH+].
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1H-benzoimidazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1H-benzoimidazole
Reactant of Route 3
Reactant of Route 3
4-bromo-1H-benzoimidazole
Reactant of Route 4
Reactant of Route 4
4-bromo-1H-benzoimidazole
Reactant of Route 5
4-bromo-1H-benzoimidazole
Reactant of Route 6
Reactant of Route 6
4-bromo-1H-benzoimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.